molecular formula C12H12BrNO2 B1528488 6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one CAS No. 1489572-93-1

6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one

Cat. No. B1528488
CAS RN: 1489572-93-1
M. Wt: 282.13 g/mol
InChI Key: HOVYOYHKDSGTGY-UHFFFAOYSA-N
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Description

6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one (6-Br-DHSO) is a heterocyclic compound that has been extensively studied due to its unique properties. It is an important synthetic intermediate for the preparation of various pharmaceuticals, and has been widely used in organic synthesis and chemical biology. 6-Br-DHSO has also been used as a starting material for the synthesis of various compounds with potential pharmaceutical applications.

Scientific Research Applications

Synthesis and Structural Analysis

Research into structurally related spiro compounds has focused on their synthesis and the detailed structural analysis of their molecular frameworks. For example, the study of two conformational isomers of a related compound revealed insights into their crystal structures and conformational preferences, highlighting the importance of X-ray diffraction in understanding the molecular architecture of such complex compounds (Tamura, Oshima, Matsubayashi, & Nagai, 1995).

Photochromic Properties

Spiro compounds with naphthalene rings have been explored for their photochromic properties, demonstrating significant potential in materials science, particularly in the development of photoresponsive materials. A study on a novel spiro[indoline-naphthaline]oxazine derivative emphasized its excellent photochromic properties in various solvents, suggesting applications in smart materials and molecular switches (Li, Pang, Wu, & Meng, 2015).

Catalysis and Synthesis

The synthesis of spiro compounds often involves intricate reactions that provide insights into new catalytic methods and reaction mechanisms. An efficient approach for synthesizing spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile via a one-pot three-component condensation reaction showcases the potential of using catalysts like DBU for creating complex spirocyclic frameworks, relevant for pharmaceuticals and materials science (Rajeswari, Saluja, & Khurana, 2016).

properties

IUPAC Name

7'-bromospiro[1,3-oxazolidine-4,3'-2,4-dihydro-1H-naphthalene]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-10-2-1-9-6-12(4-3-8(9)5-10)7-16-11(15)14-12/h1-2,5H,3-4,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVYOYHKDSGTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1C=C(C=C3)Br)COC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one
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6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one
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6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one
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